molecular formula C13H10BrN3O2 B3918728 N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B3918728
M. Wt: 320.14 g/mol
InChI Key: SIWNKRVBNQDAIB-UHFFFAOYSA-N
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Description

N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide, also known as BBPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPIC is a pyridine-based compound that contains a benzoyl group and a bromine atom.

Mechanism of Action

The mechanism of action of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide induces apoptosis in cancer cells by activating the mitochondrial pathway. N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has also been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall. Furthermore, N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has also been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall. Additionally, N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One of the advantages of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide is its high solubility in various solvents, which makes it easy to work with in lab experiments. Additionally, N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide is its relatively low potency compared to other anticancer drugs. Furthermore, N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide. One of the future directions is to study the pharmacokinetics and pharmacodynamics of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide in vivo. Additionally, further research is needed to determine the optimal dosage and administration route of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide for its potential therapeutic applications. Furthermore, future studies could focus on the development of more potent derivatives of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide for anticancer and antifungal applications. Finally, research could explore the potential of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide as a therapeutic agent for other diseases such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been found to exhibit anticancer, antifungal, and anti-inflammatory activities. However, further research is needed to determine the optimal dosage, administration route, and potential therapeutic applications of N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide.

Scientific Research Applications

N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential therapeutic applications in various diseases. N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has also been shown to have antifungal activity against Candida albicans. Additionally, N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-10-6-4-9(5-7-10)13(18)19-17-12(15)11-3-1-2-8-16-11/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWNKRVBNQDAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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